4-Phenoxy-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C8H7N3O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a phenoxy group attached to the oxadiazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores, which is a part of the structure of 4-phenoxy-1,2,5-oxadiazol-3-amine, have been reported to exhibit a broad biological activity spectrum .
Mode of Action
It’s worth noting that 1,3,4-oxadiazoles, a core part of this compound, have been reported to have diverse biological activities .
Biochemical Pathways
Compounds with a 1,3,4-oxadiazole core have been reported to impact a variety of biological activities .
Result of Action
Compounds with a 1,3,4-oxadiazole core have been reported to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-1,2,5-oxadiazol-3-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as PTSA-ZnCl2 and solvents like ethanol . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring quality control through techniques like FT-IR, LCMS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Phenoxy-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different electronic properties.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still significant in certain applications.
Uniqueness: 4-Phenoxy-1,2,5-oxadiazol-3-amine is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and biological activity compared to other oxadiazole isomers . This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-phenoxy-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(11-13-10-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCXFBKAPWGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.